molecular formula C6H2Cl3NO B3043010 3,5-Dichloropyridine-2-carbonyl chloride CAS No. 70151-22-3

3,5-Dichloropyridine-2-carbonyl chloride

Cat. No. B3043010
CAS RN: 70151-22-3
M. Wt: 210.4 g/mol
InChI Key: RTSBEPIQHLPRCX-UHFFFAOYSA-N
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Description

“3,5-Dichloropyridine-2-carbonyl chloride” is a synthetic organic compound with multiple applications in scientific research and industry . It has a molecular weight of 210.45 .


Synthesis Analysis

The synthesis of “3,5-Dichloropyridine-2-carbonyl chloride” involves several steps . The process begins with a 0 °C solution of 5-chloropicolinic acid and N,N-dimethylformamide in dichloromethane. Oxalyl chloride is added dropwise, and the reaction mixture is allowed to warm up to room temperature and stirred for two hours. The reaction mixture is then cooled again to 0 °C, after which methanol is added dropwise to the reaction mixture, and the reaction is allowed to stir at room temperature for one hour. The reaction mixture is washed with saturated sodium bicarbonate solution, dried (magnesium sulfate), filtered, and concentrated to afford methyl 3,5-dichloropyridine-2-carboxylate .


Molecular Structure Analysis

The molecular formula of “3,5-Dichloropyridine-2-carbonyl chloride” is C6H2Cl3NO . The InChI key is RTSBEPIQHLPRCX-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Novel Compounds

  • Intermediate for Pyrazole-5-Carboxylic Acid Amide Compounds

    Utilizing 2,3-dichloropyridine, key intermediates like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid were synthesized. These intermediates were further used to create various pyrazole-5-carboxylic acid amide compounds (Yang Yun-shang, 2011).

  • Formation of Heterocyclic Compounds

    The reaction of 2-chloropyridine-3-carbonyl chloride with other compounds led to the creation of novel heterocyclic compounds like 5,7‐dihydro‐5‐oxopyrido[3′,2′:5,6]pyrimido[1,2‐a]benzimidazoles (P. Caroti et al., 1986).

  • Development of Organopalladium(II) Complexes

    Organopalladium(II) complexes were created using carbon-bonded heterocycles, which catalyze cross-coupling reactions and show potential in organic synthesis (K. Isobe et al., 1986).

Catalysis and Complex Formation

  • Chloro-ruthenium Complexes in C–C Cross-Coupling

    Chloro-ruthenium complexes with carbonyl and N-(aryl)pyridine-2-aldimines were synthesized, displaying catalytic activity in carbon-carbon cross-coupling processes (B. K. Dey et al., 2014).

  • Rhodium(I) Carbonyl Complexes

    Rhodium(I) carbonyl complexes were synthesized with sulphur and nitrogen donor ligands, indicating potential applications in catalysis and complex formation (D. Dutta & M. M. Singh, 1994).

Photocatalysis and Degradation Studies

  • Photocatalysis of Chlorpyrifos Degradation Products: Studying the photolysis and photocatalysis of 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, provided insights into degradation mechanisms and efficiency of mineralization (Romina Žabar et al., 2016).

Analytical Chemistry Applications

  • Titrimetric Determination of Organic Compounds: Bromine chloride, which shares reactivity characteristics with dichloropyridine derivatives, was used for the determination of various organic compounds, showcasing analytical applications in chemistry (K. Verma et al., 1978).

Synthesis of Polyamides

  • Creation of New Polyamides: New polyamides were synthesized using compounds like 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, demonstrating the utility of dichloropyridine derivatives in advanced polymer chemistry (K. Faghihi & Zohreh Mozaffari, 2008).

Advanced Material Development

  • Luminescence Control in Coordination Polymers: The study of Cu(I)I double chain coordination polymers, created using 3,5-dichloropyridine, showed how structural defects can control emission properties, important for material science and luminescence applications (J. Conesa-Egea et al., 2020).

properties

IUPAC Name

3,5-dichloropyridine-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSBEPIQHLPRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyridine-2-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Follmann, J Ackerstaff, G Redlich… - Journal of medicinal …, 2017 - ACS Publications
The first-in-class soluble guanylate cyclase (sGC) stimulator riociguat was recently introduced as a novel treatment option for pulmonary hypertension. Despite its outstanding …
Number of citations: 161 pubs.acs.org

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